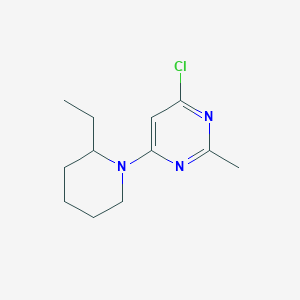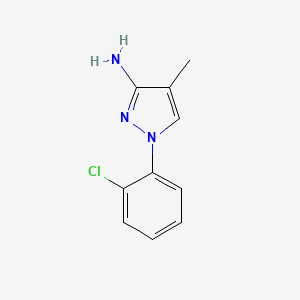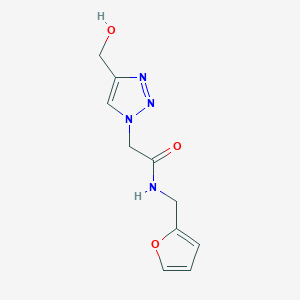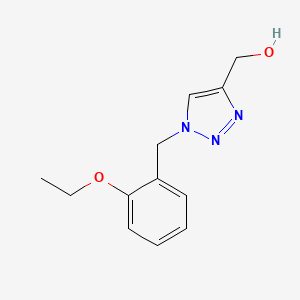
6-氯-2-甲基-N-(吡啶-2-基甲基)嘧啶-4-胺
描述
“6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L .科学研究应用
合成和化学性质
- 合成和表征:Schmidt(2002)的研究集中在稳定的甜菜碱嘧啶胺衍生物的合成和表征上,包括6-氯-2-甲基-N-(吡啶-2-基甲基)嘧啶-4-胺的衍生物。这项研究有助于理解这类化合物在有机化学中的化学性质和潜在应用(Schmidt, 2002)。
生物学和药理学应用
- 抗真菌活性:Wang等人(2018)合成了新型嘧啶衍生物,包括目标化合物的类似物,并评估了它们的抗真菌活性。他们的结果表明,某些衍生物对特定真菌显示出高抑制活性,突显了这些化合物的潜在药理学应用(Wang et al., 2018)。
- 杀真菌和杀虫活性:Chen和Shi(2008)设计并合成了一系列显示出中等至弱杀真菌和杀虫活性的衍生物。这项研究暗示了这些化合物在农业应用中的潜在用途(Chen & Shi, 2008)。
化学合成和反应
- 新型合成和反应:Friary等人(1993)的研究涉及合成三环、N-芳基、吡啶和吡嗪融合的嘧啶酮,包括目标化合物的衍生物。这突显了该化合物在新化学结构的开发中的作用,具有在材料科学或药理学中的潜在应用(Friary et al., 1993)。
其他应用
- 缓蚀:Abdelshafi(2020)研究了新型嘧啶衍生物,包括目标化合物的类似物,作为铝在酸性介质中的缓蚀剂。这项研究对工业应用具有重要意义,特别是在材料科学领域(Abdelshafi, 2020)。
生化分析
Biochemical Properties
6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with methionine aminopeptidase 1, an enzyme involved in the removal of the N-terminal methionine from nascent proteins . This interaction can influence protein maturation and function. Additionally, 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine may interact with other pyrimidine and pyridine derivatives, affecting their biochemical pathways .
Cellular Effects
The effects of 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound can also alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its binding to methionine aminopeptidase 1 results in the inhibition of this enzyme, affecting protein processing . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including alterations in liver and kidney function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain dosage .
Metabolic Pathways
6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of enzymes involved in nucleotide synthesis and degradation . This compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression .
属性
IUPAC Name |
6-chloro-2-methyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-8-15-10(12)6-11(16-8)14-7-9-4-2-3-5-13-9/h2-6H,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOXAMRXCAGEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467444.png)
![4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467445.png)
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467447.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1467452.png)


![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467459.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467460.png)



![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)
